molecular formula C14H9ClN2O B562424 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone CAS No. 1189704-85-5

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone

Cat. No.: B562424
CAS No.: 1189704-85-5
M. Wt: 260.713
InChI Key: NKCUVXMEZYNGKA-IYPKRFHASA-N
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Description

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is a synthetic organic compound that features a chlorophenyl group, a cyano group, and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde, malononitrile, and 3-pyridinecarboxaldehyde-d4.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol.

    Procedure: The starting materials are mixed and heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Molecular Targets: Binding to enzymes or receptors involved in biological pathways.

    Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure but without the deuterium labeling.

    2-(4-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a different position of the chlorine atom.

    2-(3-Bromophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone: Similar structure with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl-d4)-1-ethanone is unique due to the presence of deuterium labeling, which can be useful in tracing studies and understanding metabolic pathways.

Properties

IUPAC Name

2-(3-chlorophenyl)-3-oxo-3-(2,4,5,6-tetradeuteriopyridin-3-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O/c15-12-5-1-3-10(7-12)13(8-16)14(18)11-4-2-6-17-9-11/h1-7,9,13H/i2D,4D,6D,9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCUVXMEZYNGKA-IYPKRFHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C#N)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)C(C#N)C2=CC(=CC=C2)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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